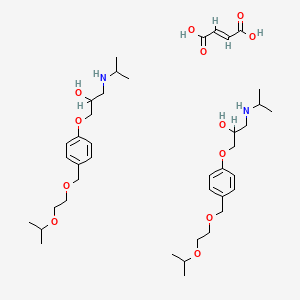
BRD6989
Descripción general
Descripción
Métodos De Preparación
BRD6989 es un análogo del producto natural cortistatina A. La ruta sintética implica la unión selectiva de this compound al complejo CDK8 con una IC50 de aproximadamente 200 nM . El compuesto se sintetiza típicamente en un entorno de laboratorio, y su preparación implica varios pasos, incluido el uso de varios reactivos y disolventes.
Análisis De Reacciones Químicas
BRD6989 se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de inhibición: Inhibe la actividad quinasa de los complejos CDK8 o CDK19 recombinantes.
Reacciones de unión: This compound se une selectivamente al complejo CDK8.
Reacciones de mejora: Mejora la producción de IL-10 en macrófagos y células dendríticas activadas
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO como disolvente y varias concentraciones de this compound que van desde 0.6 a 100 μM . Los principales productos formados a partir de estas reacciones incluyen niveles aumentados de IL-10 y actividad quinasa inhibida de CDK8 y CDK19 .
Aplicaciones Científicas De Investigación
BRD6989 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
BRD6989 ejerce sus efectos uniéndose al complejo CDK8 e inhibiendo su actividad quinasa. Esta inhibición conduce a la regulación positiva de la producción de IL-10 en macrófagos y células dendríticas activadas . Los objetivos moleculares involucrados incluyen CDK8 y CDK19, y las vías afectadas incluyen la vía de señalización de IL-10 y la inhibición de la fosforilación de STAT1 .
Comparación Con Compuestos Similares
BRD6989 es único en su inhibición selectiva de CDK8 y CDK19 y su capacidad para mejorar la producción de IL-10. Los compuestos similares incluyen:
Cortistatina A: El análogo del producto natural de this compound, que también inhibe CDK8.
Senexin A: Otro inhibidor de CDK8 que ha demostrado inhibir la reactivación del VIH-1.
Otros Inhibidores de CDK: Compuestos como JNK-IN-8 y AZ12799734, que se dirigen a diferentes CDK pero tienen efectos inhibitorios similares.
This compound destaca por su afinidad de unión específica para el complejo CDK8 y su potente mejora de la producción de IL-10 .
Propiedades
IUPAC Name |
2-amino-6-methyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-10-4-5-14-12(7-10)15(11-3-2-6-19-9-11)13(8-17)16(18)20-14/h2-3,6,9-10H,4-5,7H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBDNXNOJIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)












